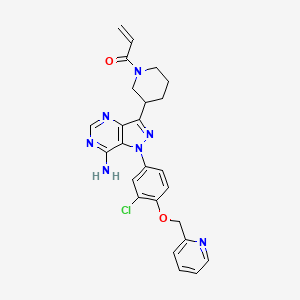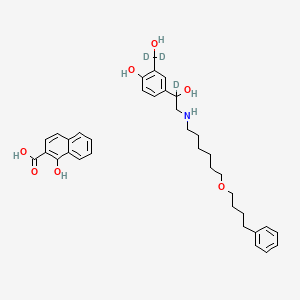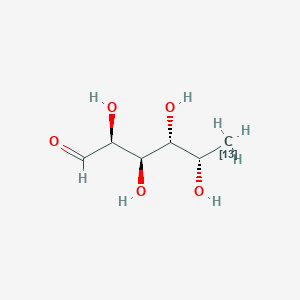
(-)-Fucose-13C-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Fucose-13C-3: is a labeled form of fucose, a hexose deoxy sugar that is commonly found in various glycoproteins and glycolipids. The “13C-3” label indicates that the third carbon atom in the fucose molecule is replaced with the carbon-13 isotope, which is a stable isotope used in various scientific studies, particularly in metabolic and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Fucose-13C-3 typically involves the incorporation of the carbon-13 isotope into the fucose molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the chemical synthesis of fucose from simpler starting materials, incorporating the carbon-13 isotope at the desired position through specific chemical reactions.
Biosynthesis: Utilizing microorganisms or enzymes that can incorporate carbon-13 labeled substrates into fucose during their metabolic processes.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis, where the carbon-13 isotope is introduced into the fucose molecule through controlled chemical reactions. This process requires precise reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the efficient incorporation of the isotope.
Chemical Reactions Analysis
Types of Reactions: (-)-Fucose-13C-3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in fucose can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aldehyde group in fucose can be reduced to form an alcohol.
Substitution: The hydroxyl groups in fucose can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the hydroxyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of fucose can yield fucuronic acid, while reduction can yield fucitol.
Scientific Research Applications
Chemistry: (-)-Fucose-13C-3 is used as a tracer in metabolic studies to track the incorporation and metabolism of fucose in various biochemical pathways.
Biology: In biological research, this compound is used to study glycosylation processes, where fucose is added to proteins and lipids, affecting their function and stability.
Medicine: In medical research, this compound is used to investigate the role of fucose in various diseases, including cancer and inflammatory conditions. It helps in understanding how alterations in fucosylation patterns can affect disease progression.
Industry: In the industrial sector, this compound is used in the production of labeled glycoproteins and glycolipids for various applications, including drug development and diagnostic assays.
Mechanism of Action
The mechanism of action of (-)-Fucose-13C-3 involves its incorporation into glycoproteins and glycolipids through enzymatic processes. The carbon-13 label allows researchers to track its incorporation and metabolism using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular targets include various enzymes involved in glycosylation, such as fucosyltransferases, which add fucose to specific substrates.
Comparison with Similar Compounds
L-Fucose: The natural form of fucose without the carbon-13 label.
D-Fucose: An enantiomer of L-fucose with different stereochemistry.
Fucitol: A reduced form of fucose where the aldehyde group is reduced to an alcohol.
Uniqueness: (-)-Fucose-13C-3 is unique due to the presence of the carbon-13 isotope, which allows for detailed metabolic and biochemical studies that are not possible with the natural form of fucose. This labeling provides a powerful tool for researchers to study the dynamics of fucose metabolism and its role in various biological processes.
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i1+1 |
InChI Key |
PNNNRSAQSRJVSB-CERMPYPXSA-N |
Isomeric SMILES |
[13CH3][C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


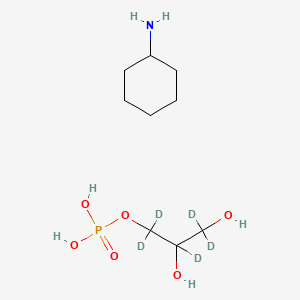
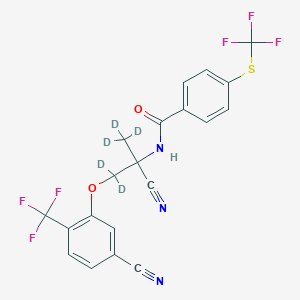
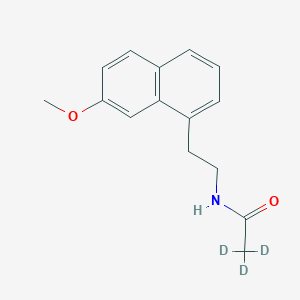
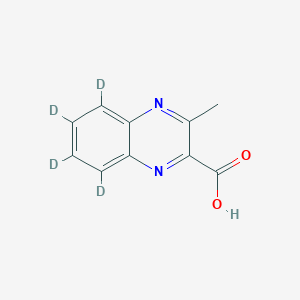
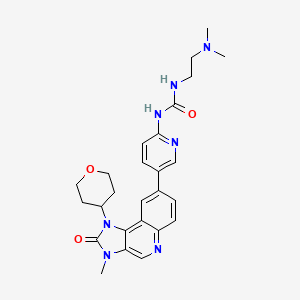

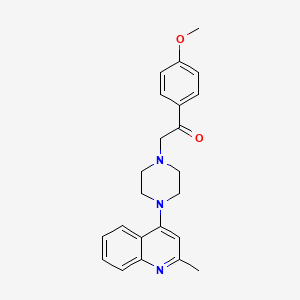

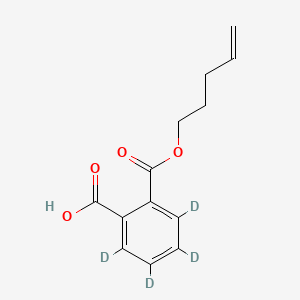

![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
